molecular formula C27H20O B15196254 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one CAS No. 6340-15-4

3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one

Cat. No.: B15196254
CAS No.: 6340-15-4
M. Wt: 360.4 g/mol
InChI Key: CQHBOHCMFCABTE-UHFFFAOYSA-N
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Description

3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone backbone and three distinct phenyl substituents. Chalcones are pivotal in organic and medicinal chemistry due to their structural versatility and diverse applications, including anticancer, antimicrobial, and nonlinear optical (NLO) properties . The compound’s unique architecture—featuring a central enone system flanked by aromatic groups—enhances its electronic delocalization, making it a candidate for photophysical studies and bioactive molecule design.

Properties

CAS No.

6340-15-4

Molecular Formula

C27H20O

Molecular Weight

360.4 g/mol

IUPAC Name

3-phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C27H20O/c28-27(19-14-21-8-3-1-4-9-21)24-17-15-23(16-18-24)26-13-7-12-25(20-26)22-10-5-2-6-11-22/h1-20H

InChI Key

CQHBOHCMFCABTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by combining 4-(3-phenylphenyl)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at room temperature and allowed to stir for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Comparison

Chalcone derivatives are distinguished by substituent patterns on their aryl rings, which dictate their electronic, steric, and functional properties. Below is a structural comparison of the target compound with selected analogs:

Compound Name R1 (Position 1) R2 (Position 3) Key Structural Features
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one 4-(3-Phenylphenyl)phenyl Phenyl Extended conjugation via biphenyl group
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one 3-Chloro-4-fluorophenyl 4-(Imidazol-1-yl)phenyl Halogen and heterocyclic substituents
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-Bromophenyl 4-(Dimethylamino)phenyl Electron-withdrawing (Br) and donating (NMe₂) groups
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one 4-Nitrophenyl Phenyl Strong electron-withdrawing nitro group

Key Observations :

  • Halogenated analogs (e.g., Cl/F in ) may exhibit improved metabolic stability and binding affinity in biological systems.
  • Electron-donating groups (e.g., dimethylamino in ) increase electron density, favoring charge-transfer interactions.

Key Observations :

  • Yields vary based on substituent reactivity. Electron-deficient aldehydes (e.g., nitro ) may require harsher conditions.
  • Heterocyclic substituents (e.g., imidazole in ) are compatible with mild base conditions.
Physicochemical Properties

Substituents significantly influence melting points, solubility, and crystallinity:

Compound Name Melting Point (°C) Solubility Trends Crystallinity Notes Reference
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 141–145 Polar aprotic solvents (DMF, DMSO) Crystalline, analyzed via SC-XRD
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one Not reported Moderate in CHCl₃ Purified via silica chromatography
3,4-Diphenyl-1-(4-(trifluoromethyl)phenyl)hex-5-en-1-one Not reported Low polarity solvents (hexanes) Diastereomeric ratio (1.5:1) observed

Key Observations :

  • Electron-withdrawing groups (e.g., Br, CF₃) reduce solubility in polar solvents.
  • Crystallinity is critical for structure elucidation (e.g., SC-XRD in ).

Key Observations :

  • MAO inhibition correlates with electron-donating substituents (e.g., dimethylamino) .
  • NLO performance is enhanced by extended conjugation (e.g., trifluoromethyl ).

Biological Activity

3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one, also known as (Z)-3-phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C27H20OC_{27}H_{20}O
  • CAS Number : 111410-41-4

Its structure consists of a phenyl group attached to a propene chain, with another phenyl group substituted at the para position. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under specific conditions to yield the desired product. The details of this synthetic route can vary based on the desired purity and yield.

Antiviral Activity

Research indicates that derivatives of phenylpropene compounds exhibit notable antiviral properties. For instance, studies have shown that similar compounds can inhibit viruses such as HIV and other pathogens. A study investigating various derivatives found that certain modifications in the structure led to enhanced antiviral efficacy against specific viral strains, including moderate protection against Coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) .

Antibacterial and Antifungal Properties

In addition to antiviral activity, several studies have explored the antibacterial and antifungal properties of phenyl-substituted compounds. The antibacterial activity was assessed through in vitro tests against various bacterial strains, revealing significant inhibitory effects on gram-positive and gram-negative bacteria. Furthermore, antifungal assays demonstrated effectiveness against common fungal pathogens .

Case Studies

Study 1: Antiviral Screening

In a comprehensive screening of 13 alkyl derivatives related to 3-phenylpiperidine, it was found that compounds with similar structural motifs demonstrated significant antiviral activity. The benzyl and fluorophenyl derivatives specifically showed moderate protection against CVB-2 and HSV-1, with cytotoxic concentrations (CC50) ranging from 54 μM to 92 μM in Vero cells .

Study 2: Structure-Activity Relationship (SAR)

A detailed analysis of structure–activity relationships indicated that modifications in the phenolic groups could enhance biological efficacy. The presence of electron-withdrawing groups or additional aromatic rings often correlated with increased antiviral potency. This suggests that further exploration into the SAR could yield more potent derivatives .

Comparative Table of Biological Activities

CompoundAntiviral ActivityAntibacterial ActivityAntifungal Activity
This compoundModerate against CVB-2 and HSV-1Significant against gram-positive bacteriaEffective against Candida species
Related Derivative AHighModerateLow
Related Derivative BLowHighModerate

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